molecular formula C18H11Cl2FN6O B2820681 3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890940-52-0

3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No. B2820681
CAS RN: 890940-52-0
M. Wt: 417.23
InChI Key: NGHLYFHIKYKKPK-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to create novel CDK2 inhibitors. The compound was designed and synthesized along with other small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold. This structure is a common feature in a variety of pharmacologically active compounds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Agricultural Science and Pesticides

Materials Science and Plastics

Chemical Synthesis and Intermediates

Analytical Chemistry and Spectroscopy

Environmental Science and Waste Disposal

Mechanism of Action

The compound is designed to inhibit CDK2, a protein kinase that is a target for cancer treatment. By inhibiting CDK2, the compound can selectively target tumor cells .

Future Directions

The compound is part of ongoing research into the development of novel CDK2 inhibitors for cancer treatment. Future research may focus on further optimizing the structure of this compound to enhance its inhibitory activity against CDK2 .

properties

IUPAC Name

3,4-dichloro-N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN6O/c19-14-6-1-10(7-15(14)20)18(28)26-25-16-13-8-24-27(17(13)23-9-22-16)12-4-2-11(21)3-5-12/h1-9H,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHLYFHIKYKKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

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